![molecular formula C22H27N3O2 B315279 N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide](/img/structure/B315279.png)
N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[2-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]benzamide is a member of benzamides.
Wissenschaftliche Forschungsanwendungen
Capillary Electrophoresis of Related Compounds
A study by Ye et al. (2012) developed nonaqueous capillary electrophoretic separation for substances related to imatinib mesylate and its derivatives, including compounds similar to N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide.
Bioactivity of Benzamide Derivatives
Khatiwora et al. (2013) synthesized and studied the bioactivity of various benzamides, including those structurally related to N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide, highlighting their potential in biological applications.
Metabolism of Flumatinib
Gong et al. (2010) examined the metabolism of flumatinib, a drug structurally similar to N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide, in chronic myelogenous leukemia patients, providing insights into the metabolic pathways of similar compounds (Gong et al., 2010).
Structure-Affinity Relationship in Dopamine Ligands
Leopoldo et al. (2002) explored the structure-affinity relationships of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, compounds related to N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide, for their potential as dopamine ligands (Leopoldo et al., 2002).
Anticancer and Antiviral Activities of Piperazine Derivatives
Reddy et al. (2013) and Boddu et al. (2018) investigated the anticancer and antiviral activities of piperazine derivatives, which are structurally related to N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide, showing the potential of these compounds in therapeutic applications (Reddy et al., 2013), (Boddu et al., 2018).
Anti-Malarial Potential
Cunico et al. (2009) studied the structures of piperazine derivatives with anti-malarial activity, providing insights into the potential use of similar compounds in anti-malarial treatments (Cunico et al., 2009).
Antidiabetic Properties
Le Bihan et al. (1999) identified piperazine derivatives as promising antidiabetic compounds, which may inform the research on related compounds like N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide (Le Bihan et al., 1999).
Synthesis and Characterization for Various Applications
Bhat et al. (2018) and Kumar et al. (2017) focused on the synthesis and characterization of piperazine derivatives for potential applications in medicinal chemistry, underlining the versatility of these compounds in drug development (Bhat et al., 2018), (Kumar et al., 2017).
Eigenschaften
Produktname |
N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide |
|---|---|
Molekularformel |
C22H27N3O2 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
4-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H27N3O2/c1-16(2)22(27)25-14-12-24(13-15-25)20-7-5-4-6-19(20)23-21(26)18-10-8-17(3)9-11-18/h4-11,16H,12-15H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
IGHRTZWXWJQQTP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N-{2-[(5-chloro-2-ethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B315196.png)
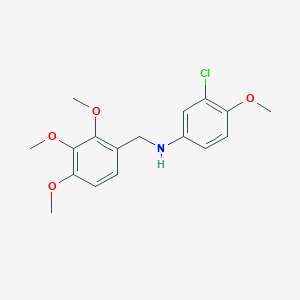
![N-{4-[(biphenyl-4-ylmethyl)amino]phenyl}-2-methylpropanamide](/img/structure/B315198.png)
![N-{4-[(biphenyl-4-ylmethyl)amino]phenyl}propanamide](/img/structure/B315199.png)
![N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}acetamide](/img/structure/B315200.png)
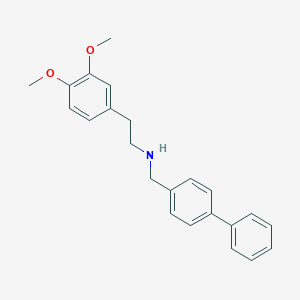
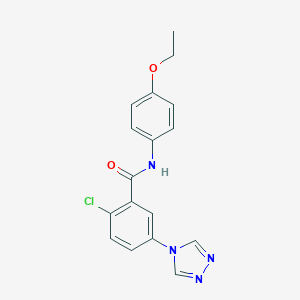
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315208.png)
![2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315209.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315211.png)
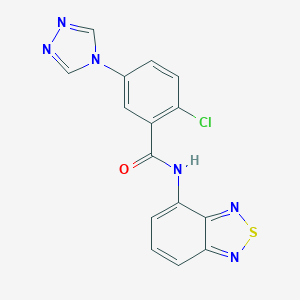

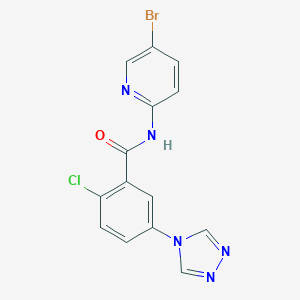
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315219.png)